![molecular formula C19H16N6O2S B3012665 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-39-4](/img/structure/B3012665.png)
3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, is a heterocyclic compound that appears to be structurally related to various bioactive molecules discussed in the provided papers. These papers describe the synthesis, structural characterization, and biological activity of compounds with similar heterocyclic frameworks, such as pyrimidin-4(3H)-ones and thiadiazole derivatives, which are known for their potential pharmacological properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was achieved through a one-pot reaction, which is a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of various benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives was reported, indicating the versatility of the core structure in generating a range of compounds with potential bioactivity .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the paper on the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative provided detailed geometric parameters and confirmed the molecular geometry through X-ray diffraction and DFT calculations . These methods are crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in various studies. For instance, pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones were shown to undergo alkylation reactions with mono- and di-halides, leading to the formation of new heterocyclic systems with thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties . These reactions demonstrate the potential for chemical modification and diversification of the core heterocyclic structure, which could be relevant for the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy. These techniques provide information on the functional groups present, molecular weight, and electronic properties of the molecules. For example, the dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one derivative was thoroughly characterized, and its properties were compared with theoretical predictions, showing excellent agreement . Additionally, the study of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) can give insights into the reactivity and interaction of the compound with other molecules .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study demonstrated the synthesis of thiazole and benzothiazole fused pyranopyrimidine derivatives, evaluated for their antiproliferative activity against several cancer cell lines. Compounds showed selective cytotoxicity towards cancer cells over normal cells, with certain derivatives exhibiting potent antiproliferative activities, implying their potential as cancer therapeutics (Nagaraju et al., 2020).
Antimicrobial and Antifungal Agents
- Novel heterocycles incorporating a thiadiazole moiety were synthesized for assessment against the cotton leafworm, Spodoptera littoralis, showcasing the versatility of such compounds in developing pest control agents (Fadda et al., 2017).
- Another research explored benzothiazole pyrimidine derivatives for their in vitro antibacterial and antifungal activities, indicating significant efficacy compared to standard drugs, highlighting their potential as antimicrobial and antifungal agents (Maddila et al., 2016).
GyrB Inhibitors and Antituberculosis Activity
- A series designed by molecular hybridization led to the identification of compounds with promising activity against Mycobacterium tuberculosis GyrB ATPase, displaying notable antituberculosis activity and low cytotoxicity, making them strong candidates for further antituberculosis drug development (Jeankumar et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that the compound contains a benzothiadiazole moiety, which has been reported to have electron-deficient properties . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
For instance, piperazine derivatives have been reported to act as dopamine and serotonin antagonists .
Pharmacokinetics
It is known that the compound contains a benzothiadiazole moiety, which has been reported to have high stability and high fluorescence performance . These properties may influence the compound’s bioavailability.
Result of Action
It is known that the compound contains a benzothiadiazole moiety, which has been reported to have high sensitivity and selectivity for primary aromatic amine detection .
Safety and Hazards
Primary aromatic amines (PAAs), as a class of persistent and highly toxic organic pollutants, have been posing a great threat to human health and the environment . Therefore, the design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging .
Zukünftige Richtungen
The subtle change in the halogen atom of the benzo[c][1,2,5]thiadiazole unit is a unique method to tune the photophysical properties of those materials, and also provides good guidelines to design highly efficient red/near-infrared molecules for cellular imaging applications . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet, but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .
Biochemische Analyse
Biochemical Properties
3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the compound may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by binding to specific transcription factors or regulatory elements, thereby influencing the transcription of target genes. These changes in gene expression can result in modifications to cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes to biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes to cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for the overall metabolic state of the cell and may contribute to the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-18(12-3-4-15-16(10-12)23-28-22-15)24-8-5-13(6-9-24)25-11-21-17-14(19(25)27)2-1-7-20-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMPRWGJIOILBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)
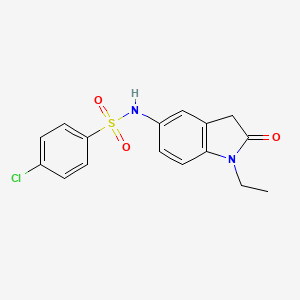

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)
![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)
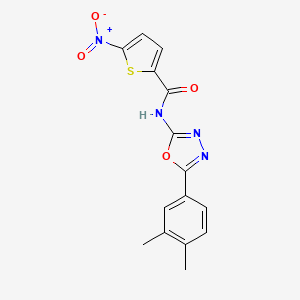
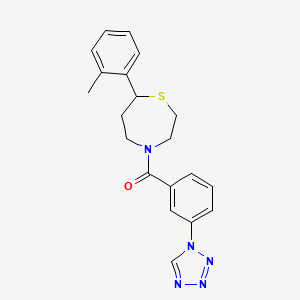
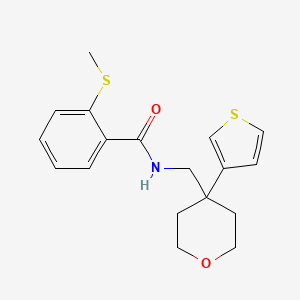
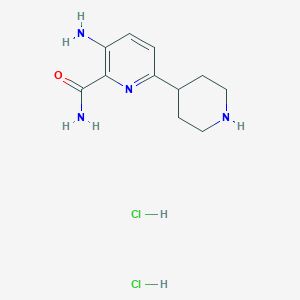

![1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B3012605.png)